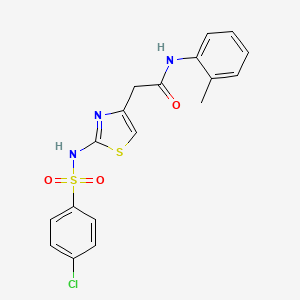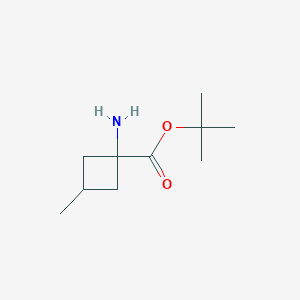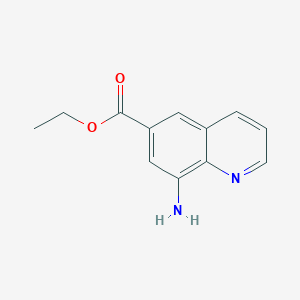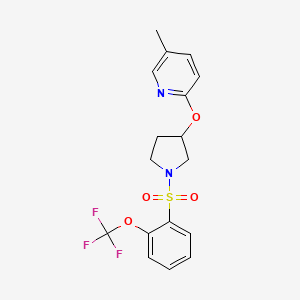
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C19H18N4OS2 and its molecular weight is 382.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Studies have elucidated the crystal structures of compounds with similar frameworks, revealing insights into their molecular conformations and interactions. For instance, investigations into 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown folded conformations stabilized by intramolecular hydrogen bonding, which could influence the biological activity and solubility of related compounds (S. Subasri et al., 2016).
Antitumor Activity
Research on pyrimidine and thienopyrimidine derivatives has demonstrated significant antitumor activities. For example, a series of thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity against various human cancer cell lines, suggesting that modifications to the pyrimidine core can enhance anticancer efficacy (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
Synthesis efforts have also led to compounds with promising antimicrobial properties. Derivatives involving pyrimidinone and oxazinone fused with thiophene rings, utilizing 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012).
Novel Synthetic Routes
Research has also focused on developing new synthetic routes to access diverse pyrimidine derivatives. For example, a study described a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, expanding the toolkit for synthesizing pyrimidine-based compounds with potential biological activities (D. J. Brown & P. Waring, 1977).
Mechanism of Action
A study on the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine derivatives and their anti-fibrosis activity mentions compounds with similar structures . The study found that some of these compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating potential as novel anti-fibrotic drugs .
Properties
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-13-21-17(16-8-3-4-9-20-16)11-19(22-13)26-12-18(24)23-14-6-5-7-15(10-14)25-2/h3-11H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVPXWFPWNZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2765422.png)
![Methyl 4-fluoro-3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2765423.png)
![2,5-difluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2765424.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B2765429.png)
![3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2765430.png)
![4-[1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2765432.png)


![N-mesityl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2765438.png)





